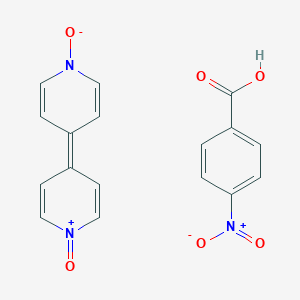
N-(1,3-dihydroxyoctadec-4-en-2-yl)hex-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dihydroxyoctadec-4-en-2-yl)hex-3-enamide is a complex organic compound known for its unique structure and properties. It belongs to the class of ceramides, which are lipid molecules composed of sphingosine and a fatty acid. Ceramides play a crucial role in maintaining the skin barrier and are involved in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydroxyoctadec-4-en-2-yl)hex-3-enamide typically involves the reaction of a fatty acid with sphingosine. The process includes several steps:
Amidation: The reaction of the hydroxylated fatty acid with sphingosine to form the amide bond.
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as ceramide synthase are used to catalyze the formation of the amide bond under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dihydroxyoctadec-4-en-2-yl)hex-3-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the fatty acid chain can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acid chains.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-(1,3-dihydroxyoctadec-4-en-2-yl)hex-3-enamide has several applications in scientific research:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in cell signaling and apoptosis.
Medicine: Explored for its potential in treating skin disorders and as a component in skincare products.
Industry: Utilized in the formulation of cosmetics and personal care products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, influencing membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and apoptosis. The molecular targets include enzymes involved in lipid metabolism and proteins associated with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracosanamide
- N-(1,3-dihydroxyoctadec-4-en-2-yl)dodecanamide
- N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide
Uniqueness
N-(1,3-dihydroxyoctadec-4-en-2-yl)hex-3-enamide is unique due to its specific fatty acid chain length and the presence of both hydroxyl and amide functional groups. These structural features confer distinct physical and chemical properties, making it particularly effective in applications related to skin barrier function and cellular signaling.
Properties
CAS No. |
797752-88-6 |
|---|---|
Molecular Formula |
C24H45NO3 |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)hex-3-enamide |
InChI |
InChI=1S/C24H45NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h6,17-19,22-23,26-27H,3-5,7-16,20-21H2,1-2H3,(H,25,28) |
InChI Key |
SKKBMXPSJUATTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CC=CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



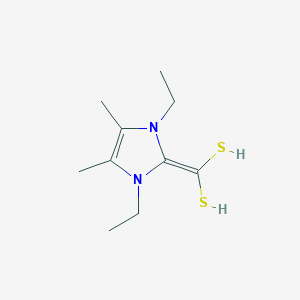
![(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12538314.png)
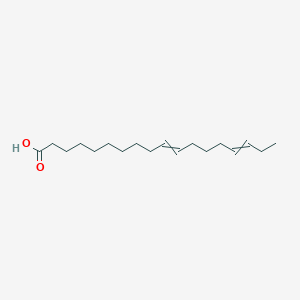
![[(1-Butoxypropoxy)methyl]benzene](/img/structure/B12538326.png)
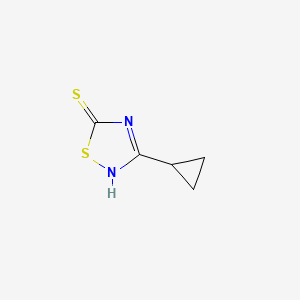
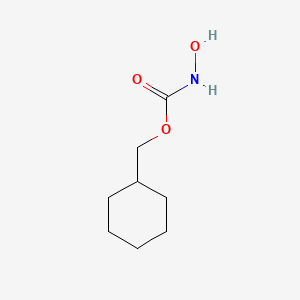
![Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12538340.png)

![4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline](/img/structure/B12538344.png)
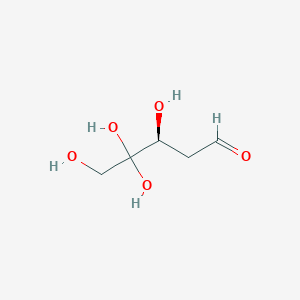
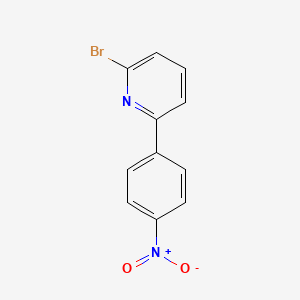
![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)-](/img/structure/B12538376.png)
